molecular formula C11H14O B1365090 3-Tert-butylbenzaldehyde CAS No. 23039-28-3

3-Tert-butylbenzaldehyde

Cat. No.: B1365090
CAS No.: 23039-28-3
M. Wt: 162.23 g/mol
InChI Key: HKEQMVXZDQLSDY-UHFFFAOYSA-N
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Description

3-Tert-butylbenzaldehyde: is an organic compound with the chemical formula C11H14O . It is a derivative of benzaldehyde, where a tert-butyl group is substituted at the meta position of the benzene ring. This compound is known for its aromatic scent and is used as an intermediate in the synthesis of various organic compounds, including drugs, fragrances, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for preparing 3-tert-butylbenzaldehyde involves the reaction of benzonitrile with tert-butyl magnesium bromide in diethyl ether to produce 3-tert-butylbenzonitrile.

    Electrochemical Method: Another method involves the electrochemical methoxylation of substituted toluenes. This process uses an electrolyte comprising a corresponding alkanol, alkyltoluene, and an acid with HOBS groups.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Tert-butylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to 3-tert-butylbenzyl alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the tert-butyl group directs incoming substituents to the meta position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • 3-Tert-butylbenzaldehyde is used as a starting material in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

  • It serves as an intermediate in the synthesis of biologically active compounds, which can be used in drug development and medicinal chemistry.

Industry:

Mechanism of Action

The mechanism of action of 3-tert-butylbenzaldehyde in chemical reactions involves the reactivity of the aldehyde group and the influence of the tert-butyl group on the benzene ring. The aldehyde group can participate in nucleophilic addition reactions, while the tert-butyl group can stabilize intermediates through hyperconjugation and inductive effects. These properties make this compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    4-Tert-butylbenzaldehyde: Similar structure but with the tert-butyl group at the para position.

    3,5-Di-tert-butylbenzaldehyde: Contains two tert-butyl groups at the meta positions.

Uniqueness:

Properties

IUPAC Name

3-tert-butylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEQMVXZDQLSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436531
Record name 3-tert-butylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23039-28-3
Record name 3-(1,1-Dimethylethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23039-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-butylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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